molecular formula C8H6ClN3O2 B3360355 6-chloro-2-methyl-5-nitro-1H-benzimidazole CAS No. 88846-94-0

6-chloro-2-methyl-5-nitro-1H-benzimidazole

Cat. No.: B3360355
CAS No.: 88846-94-0
M. Wt: 211.60 g/mol
InChI Key: PVDULBTYINRCFT-UHFFFAOYSA-N
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Description

6-chloro-2-methyl-5-nitro-1H-benzimidazole is a heterocyclic aromatic organic compound. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of chlorine, methyl, and nitro groups on the benzimidazole ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methyl-5-nitro-1H-benzimidazole typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst and heating the reaction mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methyl-5-nitro-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium dithionite, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 6-chloro-2-methyl-5-amino-1H-benzimidazole.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-2-methyl-5-nitro-1H-benzimidazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-5-nitro-1H-benzimidazole involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to cytotoxic effects. The chlorine and methyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-nitro-1H-benzimidazole
  • 6-chloro-1H-benzimidazole
  • 5-nitro-1H-benzimidazole

Comparison

6-chloro-2-methyl-5-nitro-1H-benzimidazole is unique due to the presence of both chlorine and nitro groups on the benzimidazole ring. This combination enhances its chemical reactivity and potential for diverse applications. Compared to similar compounds, it exhibits distinct biological activities and improved pharmacokinetic properties, making it a valuable compound for research and development .

Properties

IUPAC Name

5-chloro-2-methyl-6-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-4-10-6-2-5(9)8(12(13)14)3-7(6)11-4/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDULBTYINRCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560301
Record name 6-Chloro-2-methyl-5-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88846-94-0
Record name 6-Chloro-2-methyl-5-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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